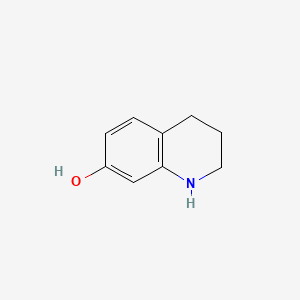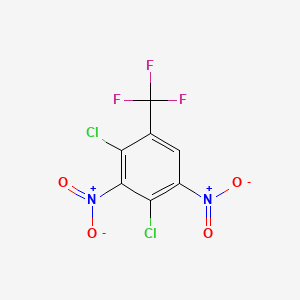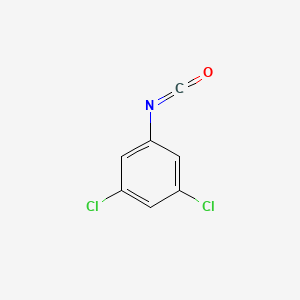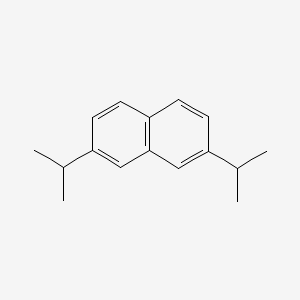
Indole-2,3-dione, 5,6-dimethyl-
概要
説明
Indole-2,3-dione, 5,6-dimethyl-, also known as 5,6-Dimethylisatin, is a derivative of indole. It has been used as a reactant in the stereoselective preparation of substituted indoles via rhodium-catalyzed enantioselective coupling reaction of indoles with diazo compounds . It has also been used in the stereoselective synthesis of indolines via palladium-catalyzed asymmetric hydrogenation of unprotected indoles .
Molecular Structure Analysis
The molecular formula of Indole-2,3-dione, 5,6-dimethyl- is C10H9NO2 . The molecular weight is 175.18 g/mol . The InChI string is InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) . The canonical SMILES is CC1=CC2=C(C=C1C)NC(=O)C2=O .
Chemical Reactions Analysis
Indole-2,3-dione, 5,6-dimethyl- has been used as a reactant in various chemical reactions. For example, it has been used in the stereoselective preparation of substituted indoles via rhodium-catalyzed enantioselective coupling reaction of indoles with diazo compounds . It has also been used in the stereoselective synthesis of indolines via palladium-catalyzed asymmetric hydrogenation of unprotected indoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of Indole-2,3-dione, 5,6-dimethyl- include a molecular weight of 175.18 g/mol , an XLogP3 of 1.6 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 2 , a rotatable bond count of 0 , an exact mass of 175.063328530 g/mol , a monoisotopic mass of 175.063328530 g/mol , and a topological polar surface area of 46.2 Ų .
科学的研究の応用
Synthesis and Classification of Indoles
Indole derivatives, including Indole-2,3-dione, 5,6-dimethyl-, have been extensively studied for their synthesis methods. A comprehensive review on indole synthesis classifies all indole syntheses into nine strategic approaches, highlighting the importance of indole alkaloids in organic chemistry. This classification aids in understanding the diversity of synthesis methods and their applications in creating indole derivatives for further study and application in various fields, including medicinal chemistry and drug development (Taber & Tirunahari, 2011).
Anticancer Potential
Indole derivatives, including synthetic dimers and hybrids, have shown potential anticancer properties. They target diverse mechanisms within cancer cells, offering antiproliferative effects on various cancer types. The use of indole alkaloids, synthetic dimers, and hybrids as scaffolds for developing novel anticancer agents is underscored by their successful application in treating different cancers, suggesting their significance in oncology research and therapy development (Song et al., 2020).
Synthesis of Heterocyclic Compounds
The versatility of Indole-2,3-dione, 5,6-dimethyl- as a building block for the formation of various N-heterocycles is highlighted in recent literature. The compound's reactivity enables the creation of a wide range of heterocyclic compounds through Pfitzinger, ring-opening, and ring expansion reactions. This application is crucial for the development of new molecules with potential biological activities, further expanding the compound's utility in synthetic organic chemistry (Sadeghian Zahra Sadeghian & Bayat, 2022).
Pharmacological Applications
The pharmacological significance of Indole-2,3-dione, 5,6-dimethyl- and its derivatives is vast, with applications ranging from anticonvulsant to antimicrobial activities. Specifically, isatin and its analogs have been identified as precursors for a large number of pharmacologically active compounds, highlighting their importance in the synthesis of diverse heterocyclic compounds with a range of biological activities. This underlines the compound's role in developing new therapeutic agents across various medical fields (Mathur & Nain, 2014).
作用機序
Target of Action
Indole-2,3-dione, 5,6-dimethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to inhibit protein tyrosine phosphatases (PTPs) noncompetitively, a mechanism involving the oxidation of the catalytic cysteine residue .
Biochemical Pathways
Indole-2,3-dione, 5,6-dimethyl- likely affects several biochemical pathways due to its indole core. Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indole-2,3-dione, 5,6-dimethyl- may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that Indole-2,3-dione, 5,6-dimethyl- may have diverse molecular and cellular effects.
特性
IUPAC Name |
5,6-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIXNVFRUVHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224244 | |
| Record name | Indole-2,3-dione, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-2,3-dione, 5,6-dimethyl- | |
CAS RN |
73816-46-3 | |
| Record name | 5,6-Dimethylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73816-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-dione, 5,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,3-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2,3-dione, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


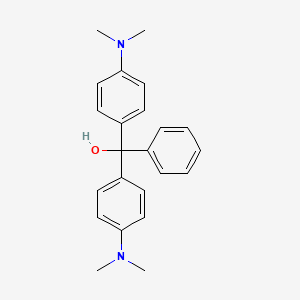

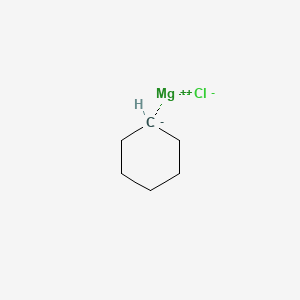
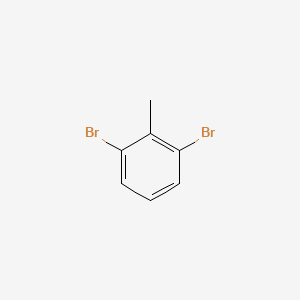

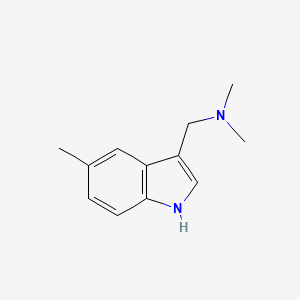
![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)

